Structural Elucidation of (4-Bromopyridin-3-yl)methanol: An In-depth Technical Guide
Structural Elucidation of (4-Bromopyridin-3-yl)methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of (4-Bromopyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. This document details the expected physicochemical properties and provides a thorough analysis of its predicted spectroscopic data, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these analytical techniques are provided to aid researchers in the characterization of this and similar compounds. The logical workflow for the synthesis and characterization of (4-Bromopyridin-3-yl)methanol is also presented.
Introduction
(4-Bromopyridin-3-yl)methanol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring a bromine atom and a hydroxymethyl group on the pyridine ring, offers versatile handles for further chemical modifications, making it a valuable building block for the synthesis of complex organic molecules and active pharmaceutical ingredients. Accurate structural confirmation is paramount for its application in regulated industries. This guide outlines the essential analytical techniques and methodologies for the unambiguous structural elucidation of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of (4-Bromopyridin-3-yl)methanol is presented in Table 1. These properties are essential for its handling, storage, and use in synthetic protocols.
Table 1: Physicochemical Properties of (4-Bromopyridin-3-yl)methanol
| Property | Value | Reference |
| IUPAC Name | (4-Bromopyridin-3-yl)methanol | N/A |
| Synonyms | (4-bromo-3-pyridinyl)methanol | [1] |
| CAS Number | 197007-87-7 | [1] |
| Molecular Formula | C₆H₆BrNO | [1] |
| Molecular Weight | 188.02 g/mol | [1] |
| Appearance | Predicted: White to off-white solid | N/A |
| Boiling Point | 302.8±27.0 °C (Predicted) | [2] |
| Density | 1.668 g/cm³ (Predicted) | [2] |
| pKa | 12.96±0.10 (Predicted) | [2] |
Synthesis Pathway
A common synthetic route to (4-Bromopyridin-3-yl)methanol involves the reduction of the corresponding aldehyde, 4-bromo-3-pyridinecarboxaldehyde. This transformation can be efficiently achieved using a mild reducing agent such as sodium borohydride.
Structural Elucidation and Spectroscopic Analysis
The definitive structural confirmation of (4-Bromopyridin-3-yl)methanol relies on a combination of spectroscopic techniques. The following sections detail the predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the hydroxymethyl group.
Table 2: Predicted ¹H NMR Data for (4-Bromopyridin-3-yl)methanol (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.55 | s | 1H | H-2 |
| ~8.45 | d | 1H | H-6 |
| ~7.40 | d | 1H | H-5 |
| ~4.80 | s | 2H | -CH₂OH |
| ~2.50 | br s | 1H | -OH |
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Data for (4-Bromopyridin-3-yl)methanol (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~151.0 | C-2 |
| ~149.5 | C-6 |
| ~140.0 | C-3 |
| ~125.0 | C-4 (ipso-Br) |
| ~123.0 | C-5 |
| ~62.0 | -CH₂OH |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (4-Bromopyridin-3-yl)methanol is expected to show characteristic absorption bands for the hydroxyl and aromatic moieties.
Table 4: Predicted IR Absorption Bands for (4-Bromopyridin-3-yl)methanol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1550 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| 1450-1400 | Medium | C-H bending (methylene) |
| 1200-1000 | Strong | C-O stretch (primary alcohol) |
| ~1050 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern.
Table 5: Predicted Mass Spectrometry Data for (4-Bromopyridin-3-yl)methanol
| m/z | Relative Intensity (%) | Assignment |
| 187/189 | ~100 / ~98 | [M]⁺ (Molecular ion peak, due to ⁷⁹Br and ⁸¹Br isotopes) |
| 170/172 | Variable | [M-OH]⁺ |
| 158/160 | Variable | [M-CH₂OH]⁺ |
| 108 | Variable | [M-Br]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials:
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(4-Bromopyridin-3-yl)methanol (5-10 mg)
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Deuterated chloroform (CDCl₃)
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5 mm NMR tube
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NMR Spectrometer (e.g., 400 MHz)
Procedure:
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Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of CDCl₃ in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
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Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
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Acquire the ¹H NMR spectrum using standard acquisition parameters.
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Acquire the ¹³C NMR spectrum. A larger number of scans may be required to achieve an adequate signal-to-noise ratio.
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Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.
IR Spectroscopy
Objective: To obtain the infrared spectrum to identify functional groups.
Materials:
-
(4-Bromopyridin-3-yl)methanol
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum.
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Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage.
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Apply pressure using the anvil to ensure good contact between the sample and the crystal.
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Acquire the sample spectrum.
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Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Materials:
-
(4-Bromopyridin-3-yl)methanol
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Methanol (HPLC grade)
-
Mass spectrometer (e.g., with Electron Ionization - EI source)
Procedure:
-
Prepare a dilute solution of the sample in methanol (approximately 1 mg/mL).
-
Introduce the sample into the mass spectrometer via direct infusion or through a GC/LC inlet.
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Acquire the mass spectrum in the desired mass range (e.g., m/z 50-300).
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Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
Logical Workflow for Structural Elucidation
The process of synthesizing and characterizing (4-Bromopyridin-3-yl)methanol follows a logical progression of steps to ensure the final product is of the desired structure and purity.


